molecular formula C11H12O5 B162566 Dihydrogladiolic acid CAS No. 10088-78-5

Dihydrogladiolic acid

Cat. No. B162566
CAS RN: 10088-78-5
M. Wt: 224.21 g/mol
InChI Key: KINUBXBOAZOHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrogladiolic acid (DHGA) is a natural product derived from the plant Helichrysum italicum. It is a member of the sesquiterpene lactone family and has been found to possess various biological activities. DHGA has attracted attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

Dihydrogladiolic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, Dihydrogladiolic acid has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. Dihydrogladiolic acid has also been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.

Biochemical And Physiological Effects

Dihydrogladiolic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which play a crucial role in the pathogenesis of various diseases. Dihydrogladiolic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, Dihydrogladiolic acid has been shown to possess antioxidant activity, which protects against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

Dihydrogladiolic acid has several advantages for lab experiments. It is a natural product that can be easily synthesized and purified. Dihydrogladiolic acid has been extensively studied, and its biological activities have been well characterized. However, Dihydrogladiolic acid has certain limitations for lab experiments. It is a sesquiterpene lactone, which can be toxic at high concentrations. Moreover, Dihydrogladiolic acid has poor solubility in water, which can limit its use in certain assays.

Future Directions

Dihydrogladiolic acid has several potential future directions for research. It can be used as a lead compound for the development of novel anti-inflammatory, anticancer, and neuroprotective agents. Dihydrogladiolic acid can also be used as a tool for the study of various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, Dihydrogladiolic acid can be used to study the role of oxidative stress in various diseases. In conclusion, Dihydrogladiolic acid is a promising natural product with potential therapeutic applications in various diseases.

Synthesis Methods

Dihydrogladiolic acid can be synthesized through the extraction of Helichrysum italicum using various techniques, including steam distillation and solvent extraction. The extracted oil can then be subjected to various purification methods, such as column chromatography and recrystallization, to obtain pure Dihydrogladiolic acid.

Scientific Research Applications

Dihydrogladiolic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and neuroprotective properties. Dihydrogladiolic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, Dihydrogladiolic acid has been found to induce apoptosis and inhibit the proliferation of various cancer cell lines. Moreover, Dihydrogladiolic acid has been shown to protect against oxidative stress-induced neurodegeneration.

properties

CAS RN

10088-78-5

Product Name

Dihydrogladiolic acid

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15)

InChI Key

KINUBXBOAZOHHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO

Canonical SMILES

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO

Other CAS RN

10088-78-5

Origin of Product

United States

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